molecular formula C16H17N3O2S B2910532 2,5-dimethyl-N-{[1-methyl-3-(thiophen-2-yl)-1H-pyrazol-5-yl]methyl}furan-3-carboxamide CAS No. 2309750-74-9

2,5-dimethyl-N-{[1-methyl-3-(thiophen-2-yl)-1H-pyrazol-5-yl]methyl}furan-3-carboxamide

Cat. No.: B2910532
CAS No.: 2309750-74-9
M. Wt: 315.39
InChI Key: SECHREUTEAINGP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,5-dimethyl-N-{[1-methyl-3-(thiophen-2-yl)-1H-pyrazol-5-yl]methyl}furan-3-carboxamide is a potent and selective inhibitor of Salt-Inducible Kinases (SIKs), specifically targeting SIK2 and SIK3 isoforms. This compound has emerged as a critical pharmacological tool for probing the role of SIKs in regulating the immune response and inflammatory pathways. By inhibiting SIK activity, it prevents the phosphorylation of transcription factors like CREB-regulated transcription coactivators (CRTCs), leading to their de-repression and subsequent alteration of gene expression programs in immune cells such as macrophages. Research utilizing this inhibitor has been instrumental in elucidating the mechanism by which SIK inhibition can repolarize macrophages from a pro-inflammatory M1 state to an anti-inflammatory M2-like state, a process with significant therapeutic implications for inflammatory and autoimmune diseases. Furthermore, investigations have extended into oncology, where SIK inhibition is being explored for its potential to modulate the tumor microenvironment and impact cancer cell signaling. This makes the compound a valuable asset for researchers studying innate immunity, inflammation resolution, and cancer biology.

Properties

IUPAC Name

2,5-dimethyl-N-[(2-methyl-5-thiophen-2-ylpyrazol-3-yl)methyl]furan-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O2S/c1-10-7-13(11(2)21-10)16(20)17-9-12-8-14(18-19(12)3)15-5-4-6-22-15/h4-8H,9H2,1-3H3,(H,17,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SECHREUTEAINGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(O1)C)C(=O)NCC2=CC(=NN2C)C3=CC=CS3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-dimethyl-N-{[1-methyl-3-(thiophen-2-yl)-1H-pyrazol-5-yl]methyl}furan-3-carboxamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the furan-3-carboxamide core, followed by the introduction of the pyrazole and thiophene rings through various coupling reactions. Specific reaction conditions, such as the use of catalysts, solvents, and temperature control, are crucial for achieving high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to ensure scalability and cost-effectiveness. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to produce the compound on a large scale.

Chemical Reactions Analysis

Types of Reactions

2,5-dimethyl-N-{[1-methyl-3-(thiophen-2-yl)-1H-pyrazol-5-yl]methyl}furan-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can be used to modify the oxidation state of the compound, potentially altering its reactivity and properties.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent choice, and reaction time are optimized based on the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while substitution reactions can introduce a wide range of functional groups.

Scientific Research Applications

2,5-dimethyl-N-{[1-methyl-3-(thiophen-2-yl)-1H-pyrazol-5-yl]methyl}furan-3-carboxamide has several scientific research applications:

    Chemistry: The compound is used as a building block in organic synthesis, enabling the construction of more complex molecules.

    Biology: It may serve as a probe or ligand in biological studies, helping to elucidate the function of various biomolecules.

    Medicine: The compound has potential therapeutic applications, possibly acting as a drug candidate for treating various diseases.

    Industry: It can be used in the development of new materials with unique properties, such as conductive polymers or advanced coatings.

Mechanism of Action

The mechanism of action of 2,5-dimethyl-N-{[1-methyl-3-(thiophen-2-yl)-1H-pyrazol-5-yl]methyl}furan-3-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of their activity. The compound’s structure allows it to fit into binding sites, potentially inhibiting or activating the target molecules. The pathways involved in its action depend on the specific biological context and the nature of the target.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Furan Carboxamide Cores

Compound A : 2,5-Dimethyl-N-((5-phenylisoxazol-3-yl)methyl)furan-3-carboxamide (CAS 1208654-02-7)

  • Structural Differences : Replaces the pyrazole-thiophene group with a 5-phenylisoxazole ring.
  • Implications: The isoxazole’s electron-rich nature may alter binding interactions compared to the pyrazole-thiophene system.

Compound B : 2,4-Dimethyl-N-((5-phenylisoxazol-3-yl)methyl)thiazole-5-carboxamide (CAS 1211739-95-5)

  • Structural Differences : Substitutes the furan ring with a thiazole, introducing a sulfur atom.
  • Implications : Thiazole’s aromaticity and sulfur atom could enhance polar interactions (e.g., hydrogen bonding) compared to furan’s oxygen atom .

Pyrazole-Thiophene Derivatives

Compound C: (5-Amino-3-hydroxy-1H-pyrazol-1-yl)(2,4-diamino-3-cyanothiophene-5-yl)methanone (7a)

  • Structural Differences: Features an amino-hydroxy pyrazole linked to a cyanothiophene via a ketone bridge.
  • Implications: The amino and cyano groups increase polarity, likely improving aqueous solubility but reducing passive diffusion across membranes compared to the methyl-substituted furan carboxamide .

Compound D: (5-Amino-3-hydroxy-1H-pyrazol-1-yl)(ethyl 2,4-diaminothiophene-5-yl-3-carboxylate)methanone (7b)

  • Structural Differences : Incorporates an ethyl carboxylate group on the thiophene ring.
  • Implications : The ester group introduces hydrolytic instability, which may limit bioavailability compared to the stable carboxamide in the target compound .

Thiazole-Based Carbamates

Compound E : Thiazol-5-ylmethyl (2S,3S,5S)-5-[(S)-2-(3-[[2-(2-hydroperoxypropan-2-yl)thiazol-4-yl]methyl]-3-methylureido)-3-methylbutanamido]-3-hydroxy-1,6-diphenylhexan-2-ylcarbamate

  • Structural Differences : A large, stereochemically complex molecule with a thiazole ring, hydroperoxide, and multiple ureido linkages.
  • Implications : The hydroperoxide group introduces redox activity, which could confer unique biological properties (e.g., pro-drug activation) absent in the target compound .

Key Comparative Data Table

Property Target Compound Compound A (Isoxazole) Compound C (Pyrazole-Thiophene) Compound E (Thiazole Carbamate)
Core Heterocycle Furan Isoxazole Pyrazole-Thiophene Thiazole
Functional Groups Carboxamide, Methyl Carboxamide, Phenyl Ketone, Cyano, Amino Carbamate, Hydroperoxide
Molecular Weight (Da)* ~331 (estimated) ~324 (CAS data) ~290 (estimated) ~850 (estimated)
Lipophilicity (logP)* Moderate (methyl groups) High (phenyl group) Low (polar substituents) Variable (hydroperoxide)
Synthetic Complexity Moderate Moderate High (multi-step synthesis) Very High (stereochemistry)

Research Findings and Implications

  • Bioactivity : The pyrazole-thiophene moiety in the target compound may offer enhanced π-π stacking interactions with aromatic residues in enzyme active sites compared to isoxazole or thiazole analogs .
  • Metabolic Stability : The carboxamide group is less prone to hydrolysis than the ester in Compound D, suggesting superior metabolic stability .
  • Solubility : Methyl groups on the furan core balance lipophilicity, whereas phenyl-substituted analogs (e.g., Compound A) may require formulation adjustments for optimal bioavailability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.